molecular formula C8H5IN2O2 B14851391 (4-Cyano-6-iodopyridin-2-YL)acetic acid

(4-Cyano-6-iodopyridin-2-YL)acetic acid

Cat. No.: B14851391
M. Wt: 288.04 g/mol
InChI Key: NSONWBNKDZWLHV-UHFFFAOYSA-N
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Description

(4-Cyano-6-iodopyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position of the pyridine ring. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-6-iodopyridin-2-YL)acetic acid typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (4-Cyano-6-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Derivatives with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Amino or carboxylic acid derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of (4-Cyano-6-iodopyridin-2-YL)acetic acid is largely dependent on its application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (4-Cyano-6-iodopyridin-2-YL)acetic acid is unique due to the presence of both the cyano and iodine groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

2-(4-cyano-6-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5IN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

NSONWBNKDZWLHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)I)C#N

Origin of Product

United States

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